![molecular formula C16H10ClN3S B2531185 8-Chloro-2-methyl-4-phenyl-9-thia-1,5,7-triaza-fluorene CAS No. 1334491-17-6](/img/structure/B2531185.png)
8-Chloro-2-methyl-4-phenyl-9-thia-1,5,7-triaza-fluorene
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Overview
Description
Synthesis Analysis
The first paper describes the synthesis of various heterocyclic compounds, including triazines and triazepines, from the key precursor 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine . This process involves reactions with different reagents such as hydrazonyl halides and phenacyl bromide, leading to a variety of derivatives. The synthesis routes are characterized by condensation reactions with active methylene compounds and aromatic aldehydes, as well as interactions with activated unsaturated compounds .
The second paper discusses a three-component reaction involving aromatic thioketones, phenyl azide, and dimethyl fumarate, leading to the formation of thiiranes and thiadiazoles . The proposed mechanism includes a 1,3-dipolar cycloaddition followed by desulfurization steps. Although the compound of interest is not synthesized in these studies, the methods and mechanisms described could be relevant for the synthesis of related compounds, including the target molecule .
Molecular Structure Analysis
The crystal structures of some of the synthesized compounds in the second paper were determined, providing valuable information about the molecular geometry and stereochemistry of these heterocycles . While the exact molecular structure of "8-Chloro-2-methyl-4-phenyl-9-thia-1,5,7-triaza-fluorene" is not provided, understanding the structural features of similar compounds can help infer potential properties and reactivity patterns.
Chemical Reactions Analysis
The papers detail various chemical reactions that lead to the formation of heterocyclic compounds. In the first paper, the reactions include the formation of triazine and triazepine derivatives through condensation and interaction with chlorinated active methylene compounds . The second paper outlines a multi-step reaction pathway involving 1,3-dipolar cycloaddition and desulfurization to yield olefinic compounds from thiiranes . These reactions highlight the complexity and versatility of heterocyclic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds synthesized in these studies are not explicitly detailed in the abstracts. However, the elucidation of structures based on microanalyses and spectroscopic data in the first paper suggests that these compounds have distinct physical and chemical characteristics that could be analyzed using similar techniques . The antitumor activity of some compounds against human breast cell MCF-7 line and liver carcinoma cell line HepG2 was also recorded, indicating potential biological relevance .
Scientific Research Applications
Three-Component Reaction with Aromatic Thioketones
- Study Highlights : Research conducted by Mlostoń et al. (1997) explored the reaction of thiobenzophenone and methyl fumarate in the presence of PhN3, leading to the synthesis of thiiranes. The study proposes mechanisms involving 1,3-dipolar cycloadditions and further reactions yielding thiocarbonyl ylide, which cyclizes to thiiranes. This work demonstrates the chemical versatility of fluorene derivatives in synthetic chemistry Mlostoń, G., Romański, J., Linden, A., & Heimgartner, H. (1997).
Convenient Synthesis of 1-Amino-4-methyl-4H-3-thia-4,5a,10-triazacyclopenta[a]fluoren-5-ones
- Study Highlights : Abdelhamid et al. (2006) described the synthesis of fluorene-5-one derivatives through reactions involving 2-methyl-1-oxo-3-thioxo-2,4,9b-trihydropyrimidino[1,6-a] benzimidazole-4-carbonitrile. The study showcases the potential of fluorene derivatives in the development of novel organic compounds with unique structural features Abdelhamid, A., Elghandour, A., Rateb, N. A., & Awad, A. A. (2006).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with gaba a receptors .
Mode of Action
Related compounds have been shown to interact with gaba a receptors, which are ligand-gated ion channels involved in inhibitory neurotransmission .
Biochemical Pathways
Compounds that interact with gaba a receptors can influence the gabaergic neurotransmission pathway .
Result of Action
Compounds that interact with gaba a receptors can influence neuronal excitability and produce sedative, anxiolytic, and anticonvulsant effects .
properties
IUPAC Name |
6-chloro-11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3S/c1-9-7-11(10-5-3-2-4-6-10)12-13-14(21-16(12)20-9)15(17)19-8-18-13/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWSVMREKAVPAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=NC=N3)Cl)SC2=N1)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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